METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE
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Overview
Description
Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves the condensation of 4-methoxybenzaldehyde with a pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce benzyl derivatives.
Scientific Research Applications
Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to affect cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl]benzoate
- Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-1-yl]benzoate
Uniqueness
Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C26H21NO4 |
---|---|
Molecular Weight |
411.4g/mol |
IUPAC Name |
methyl 3-[(3E)-3-[(4-methoxyphenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H21NO4/c1-30-23-13-11-18(12-14-23)15-21-17-24(19-7-4-3-5-8-19)27(25(21)28)22-10-6-9-20(16-22)26(29)31-2/h3-17H,1-2H3/b21-15+ |
InChI Key |
UIVXIMKDWUUMIH-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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